Product packaging for 3-Oxaspiro[5.5]undec-7-en-9-one(Cat. No.:CAS No. 1159280-52-0)

3-Oxaspiro[5.5]undec-7-en-9-one

Cat. No.: B1455974
CAS No.: 1159280-52-0
M. Wt: 166.22 g/mol
InChI Key: SWFLJBVLNHOYOI-UHFFFAOYSA-N
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Description

3-Oxaspiro[5.5]undec-7-en-9-one (CAS 1159280-52-0) is a valuable spirocyclic building block in organic and medicinal chemistry research. Spirocyclic scaffolds are recognized as privileged structures in drug discovery due to their inherent three-dimensionality, which allows for fine-tuned interactions with biological targets and can lead to enhanced potency and selectivity . The conformational rigidity of this spirocyclic ketone reduces the entropic penalty upon binding to a target, potentially leading to higher binding affinity, while its balanced flexibility can positively influence pharmacokinetic properties such as solubility and metabolic stability . This compound features a central spiro atom connecting a tetrahydropyran ring and a cyclohexenone ring, the latter providing a reactive enone system that serves as a versatile handle for further chemical transformations . A prominent and efficient synthetic route to this core structure is the Robinson annulation, which can be optimized using acidic catalysis, such as phosphoric acid, to achieve the product in high yield . Researchers utilize this compound as a key synthetic intermediate for constructing more complex molecular architectures, particularly in the synthesis of natural products and biologically active compounds containing the spiroketal motif . Please note that this product is intended for research and further manufacturing applications only and is not intended for diagnostic or therapeutic uses .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O2 B1455974 3-Oxaspiro[5.5]undec-7-en-9-one CAS No. 1159280-52-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-oxaspiro[5.5]undec-10-en-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c11-9-1-3-10(4-2-9)5-7-12-8-6-10/h1,3H,2,4-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWFLJBVLNHOYOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCOCC2)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60738973
Record name 3-Oxaspiro[5.5]undec-7-en-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60738973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159280-52-0
Record name 3-Oxaspiro[5.5]undec-7-en-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60738973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformations of 3 Oxaspiro 5.5 Undec 7 En 9 One

Functional Group Manipulations at the Enone Moiety

The enone functionality is a primary site of reactivity in 3-Oxaspiro[5.5]undec-7-en-9-one, susceptible to a variety of transformations that modify the carbonyl and the carbon-carbon double bond.

Reduction Reactions and Formation of Derived Alcohols

The enone system of this compound can undergo reduction to yield the corresponding allylic alcohol or the saturated alcohol. The outcome of the reduction is highly dependent on the choice of reducing agent and the reaction conditions. Catalytic hydrogenation, for instance, typically leads to the reduction of the carbon-carbon double bond, yielding the saturated ketone, 3-Oxaspiro[5.5]undecan-9-one. semanticscholar.orgic.ac.uk Subsequent reduction of this saturated ketone would then produce the corresponding saturated alcohol.

Reagent/CatalystProductReaction Type
H₂/Pd-C3-Oxaspiro[5.5]undecan-9-oneCatalytic Hydrogenation

This table is generated based on general principles of organic chemistry and the information on hydrogenation of similar systems, as specific detailed research findings on the reduction of this compound to derived alcohols are limited in the provided search results.

Oxidation Reactions and Formation of Derived Carboxylic Acids

The oxidation of the enone moiety in this compound can be envisioned to proceed through various pathways, potentially leading to the formation of dicarboxylic acids via oxidative cleavage of the double bond. While specific studies on the oxidation of this compound to carboxylic acids are not detailed in the available literature, it is noted that oxidation of the broader class of 3-heterospiro[5.5]undec-7-en-9-ones can lead to the formation of dienones. ic.ac.uk

Further investigation is required to delineate the specific conditions and reagents necessary to achieve the transformation to carboxylic acids.

Substitution Reactions and Functional Group Introduction

The enone system in this compound is a prime candidate for conjugate addition reactions (Michael addition), which allow for the introduction of a wide range of functional groups at the β-position to the carbonyl. This type of reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

NucleophileProductReaction Type
R₂CuLiβ-Alkyl-3-oxaspiro[5.5]undecan-9-oneMichael Addition
RSHβ-Thio-3-oxaspiro[5.5]undecan-9-oneThia-Michael Addition
R₂NHβ-Amino-3-oxaspiro[5.5]undecan-9-oneAza-Michael Addition

This table represents potential substitution reactions based on the general reactivity of enones, as specific examples for this compound were not found in the search results.

Reactions at the Spirocenter and Heterocyclic Ring

The spirocyclic nature of this compound, featuring a tetrahydropyran (B127337) ring, introduces another dimension to its reactivity.

Nucleophilic Additions and Substitutions

The spirocyclic ether linkage is generally stable under neutral and basic conditions. However, under acidic conditions, the ether oxygen can be protonated, making the adjacent carbons susceptible to nucleophilic attack, potentially leading to ring-opening reactions. The specifics of such reactions for this compound are not well-documented in the provided search results.

Electrophilic Additions

Hydrogenation for Saturation of the Double Bond

The carbon-carbon double bond within the cyclohexenone ring of this compound is susceptible to catalytic hydrogenation. This reduction selectively saturates the alkene functionality without affecting the carbonyl group or the spirocyclic ether, yielding the corresponding saturated ketone, 3-Oxaspiro[5.5]undecan-9-one. The reaction is typically carried out by treating the enone with hydrogen gas (H₂) in the presence of a heterogeneous metal catalyst.

The process involves the syn-addition of two hydrogen atoms across the double bond, meaning both hydrogens add to the same face of the ring. capes.gov.br The stereochemical outcome is influenced by the catalyst surface and steric hindrance from the molecule's three-dimensional structure. capes.gov.br In spirocyclic systems, the catalyst coordinates with the less sterically hindered face of the alkene, guiding the addition of hydrogen.

Commonly employed catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adams' catalyst), and Raney Nickel. The choice of catalyst and reaction conditions (e.g., pressure, temperature, solvent) can be optimized to ensure high yield and selectivity. For instance, the hydrogenation of analogous unsaturated spirocyclic lactones has been effectively achieved using palladium on carbon. libretexts.org

Table 1: Typical Conditions for Catalytic Hydrogenation of α,β-Unsaturated Ketones

CatalystHydrogen SourceTypical SolventPressureTemperatureProduct
10% Pd/CH₂ gasEthanol, Ethyl Acetate1 - 5 atmRoom Temperature3-Oxaspiro[5.5]undecan-9-one
PtO₂H₂ gasAcetic Acid, Ethanol1 - 3 atmRoom Temperature3-Oxaspiro[5.5]undecan-9-one
Raney NiH₂ gasEthanol1 - 50 atmRoom Temp. - 100°C3-Oxaspiro[5.5]undecan-9-one

Complex Cascade and Rearrangement Reactions Involving the Spirocyclic Scaffold

The Prins cyclization is a powerful acid-catalyzed reaction for the formation of tetrahydropyran rings and is fundamentally important in the synthesis of spirocyclic ethers related to the 3-Oxaspiro[5.5]undecane framework. wikipedia.orgresearchgate.net While not a reaction of this compound itself, it represents a key strategy for constructing the core spiro-ether moiety from acyclic or monocyclic precursors.

The reaction typically involves the condensation of a ketone (or aldehyde) with a homoallylic alcohol under acidic conditions. wikipedia.org For the synthesis of a 3-Oxaspiro[5.5]undecane system, tetrahydropyran-4-one would react with an appropriate homoallylic alcohol. The acid catalyst, which can be a Lewis acid (e.g., InCl₃, SnCl₄) or a protic acid (e.g., methanesulfonic acid), protonates the ketone, which is then attacked by the alkene of the homoallylic alcohol. wikipedia.org This is followed by intramolecular attack by the hydroxyl group to close the ring and form the spirocyclic ether.

Studies have shown that using methanesulfonic acid with cyclic ketones like tetrahydropyran-4-one and 3-buten-1-ol (B139374) can produce the corresponding spirocyclic ether product, demonstrating the feasibility of this approach for building the 1,9-dioxaspiro[5.5]undecane skeleton, a close analog of the 3-oxaspiro core. wikipedia.org

Table 2: Examples of Prins-Type Cyclization for Spirocyclic Ether Synthesis

Ketone ComponentAlcohol ComponentAcid CatalystSolventYieldProduct TypeRef
Tetrahydropyran-4-one3-Buten-1-olMethanesulfonic acidDichloromethane47%Spirocyclic diether wikipedia.org
Cyclopentanone (B42830)Homoallylic alcoholp-Toluenesulfonic acidNot specifiedGoodPerhydropyran-4-ol spirocycle libretexts.org

Sigmatropic rearrangements are concerted pericyclic reactions that serve as powerful tools in the synthesis of complex molecular architectures, including spirocycles. nih.gov Specifically, researchgate.netresearchgate.net-sigmatropic rearrangements like the Claisen and Cope reactions can be employed on precursors to forge the intricate carbon framework of molecules like this compound. wikipedia.orgmasterorganicchemistry.com

The Claisen rearrangement of an allyl vinyl ether is a thermally induced process that forms a γ,δ-unsaturated carbonyl compound. wikipedia.orgorganic-chemistry.org A precursor containing an allyl ether linked to a vinyl ether integrated within a six-membered ring could be envisioned to rearrange and establish the necessary substitution pattern for the target spirocycle. Variations of this reaction have been successfully used to prepare spirocyclic oxindoles, demonstrating the utility of researchgate.netresearchgate.net-rearrangements in creating a spiro-center adjacent to a heteroatom. nih.gov

The Oxy-Cope rearrangement , a variant of the Cope rearrangement, involves the researchgate.netresearchgate.net-sigmatropic shift of a 1,5-dien-3-ol. wikipedia.org The initial rearrangement product is an enol, which tautomerizes to a stable, unsaturated carbonyl compound, providing a strong thermodynamic driving force for the reaction. masterorganicchemistry.com A precursor to this compound containing a 1,5-diene system with a hydroxyl group at the C3 position could undergo this transformation to generate the characteristic α,β-unsaturated ketone functionality within the spirocyclic scaffold. The use of a base to generate an alkoxide (the anionic Oxy-Cope rearrangement) can accelerate the reaction rate dramatically, allowing it to proceed at much lower temperatures. masterorganicchemistry.com

Table 3: Relevant researchgate.netresearchgate.net-Sigmatropic Rearrangements in Spirocycle Synthesis

RearrangementSubstrate TypeKey TransformationRelevance to Spirocycle Synthesis
ClaisenAllyl vinyl etherC-C bond formation, produces γ,δ-unsaturated carbonylForms C-C bonds and can be used to construct spirocyclic systems containing ethers and ketones. wikipedia.orgnih.gov
Oxy-Cope1,5-dien-3-olC-C bond formation, produces unsaturated carbonyl via enol intermediateDirectly generates the α,β-unsaturated ketone functionality found in the target molecule. wikipedia.orgmasterorganicchemistry.com
Anionic Oxy-Cope1,5-dien-3-alkoxideRate-accelerated version of Oxy-CopeAllows for milder reaction conditions, enhancing synthetic utility for complex precursors. masterorganicchemistry.com

Structural Modifications and Design of 3 Oxaspiro 5.5 Undec 7 En 9 One Derivatives

Heteroatom Substitution within the Spiro Ring System (e.g., 3-Thiaspiro Analogs)

Similarly, nitrogen can be introduced to create aza-spiro compounds. An example is Ethyl 10-methoxy-3-oxa-9-azaspiro[5.5]undec-9-ene-7-carboxylate, which incorporates a nitrogen atom into the undecane (B72203) framework. smolecule.com Such substitutions significantly diversify the chemical nature of the scaffold, opening avenues for new synthetic transformations and biological applications.

A comparison of key properties influenced by heteroatom substitution is outlined below:

PropertyOxygen (O)Sulfur (S)Nitrogen (N-R)
Electronegativity HighModerateModerate
Bonding Stronger H-bond acceptorWeaker H-bond acceptorH-bond donor/acceptor
Ring Conformation Influences ring puckerAlters conformation due to larger atomic radiusCan introduce additional substitution points (on N)
Potential Analogs Oxaspiro CompoundsThiaspiro CompoundsAzaspiro Compounds

Influence of Substitution Patterns on Spirocyclic Reactivity and Selectivity

The reactivity and selectivity of the 3-Oxaspiro[5.5]undec-7-en-9-one framework are highly dependent on the nature and position of substituent groups. Attaching functional groups to the carbocyclic ring can direct the outcome of chemical reactions with high regio- and stereoselectivity. mdpi.com

For example, the presence of electron-withdrawing or electron-donating groups can influence the reactivity of the enone system within the cyclohexene (B86901) ring. A methoxy (B1213986) group, as seen in related spiro compounds, can affect electronic density and participate in directing subsequent reactions. smolecule.com Similarly, a carboxylate group enhances solubility and provides a reactive handle for further chemical modifications, such as esterification or amidation. smolecule.com The rigidity of the spiro junction ensures that the spatial orientation of these substituents is well-defined, which is critical for achieving selective interactions with biological targets or for controlling the stereochemical outcome of synthetic steps. mdpi.com

Synthesis of Spiro-Lactone and Spiro(Lactone-Cyclohexanone) Derivatives

The synthesis of spiro-lactone derivatives is a significant area of research, leveraging the this compound core. One method involves the oxidative spiroannulation of substituted phenols to produce complex spirolactones like 7,10-Dimethoxy-1-oxaspiro mdpi.comresearchgate.netdeca-6,9-diene-2,8-dione. ccsenet.org Another established route involves the stereoselective nucleophilic addition to a ketone, followed by oxidation and lactonization, a method used to create spiro-γ-lactones on steroid backbones. nih.gov Sugar lactones can also serve as precursors for preparing spiro ortho esters, which are then converted into cyclitol derivatives through intramolecular aldol (B89426) cyclization. researchgate.net

The creation of spiro(lactone-cyclohexanone) structures involves forming a spiro center that links a lactone ring and a cyclohexanone (B45756) ring. The self-condensation of cyclohexanone can produce complex spiro ketols, demonstrating a pathway to build the cyclohexanone portion of such a molecule. elsevierpure.com Furthermore, novel photochemical methods allow for the construction of a cyclopentanone (B42830) ring at the carbonyl carbon of a cyclic ketone, a strategy that could be adapted for cyclohexanone to build functionalized spiro systems. rsc.org

Development of Diverse Chemical Libraries Based on the this compound Framework

The this compound scaffold is an ideal starting point for the development of diverse chemical libraries for high-throughput screening. acs.org The unique three-dimensional character of spiro compounds makes them an underrepresented but highly valuable class of molecules in pharmaceutical libraries. chemdiv.comrsc.org By leveraging the core framework, chemists can introduce diversity at multiple points through various robust chemical transformations. acs.org

The creation of these libraries enables the exploration of novel chemical space, which is a critical step in early-stage drug discovery. acs.org Companies and research consortia have developed extensive libraries of spiro compounds, including both carbocyclic and heterocyclic variations, to screen against a wide array of biological targets. chemdiv.com These libraries, containing thousands of structurally diverse spirocycles, serve as a rich resource for identifying new hit compounds with the potential for optimized efficacy, selectivity, and favorable pharmacokinetic properties. chemdiv.comspirochem.com The synthetic accessibility of analogs and molecular pairs from these scaffolds is a clear advantage during the subsequent hit-to-lead and lead optimization phases of a drug discovery campaign. acs.org

Advanced Spectroscopic and Computational Characterization of 3 Oxaspiro 5.5 Undec 7 En 9 One and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

The definitive structure of 3-Oxaspiro[5.5]undec-7-en-9-one and its derivatives is established through a suite of spectroscopic methods. Each technique provides unique and complementary information, allowing for a complete and unambiguous characterization of the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of this compound. ¹H-NMR and ¹³C-NMR, along with two-dimensional (2D) NMR experiments, provide detailed information about the chemical environment, connectivity, and spatial relationships of the atoms within the molecule.

For this compound, specific proton (¹H) and carbon (¹³C) NMR data have been reported. The ¹H-NMR spectrum shows characteristic signals for the different protons in the molecule. For instance, a notable shift is observed at approximately δ 2.34 ppm.

While detailed peak assignments for this compound are found within specific research, the general expected regions for the proton signals would include the olefinic protons in the cyclohexenone ring, the protons adjacent to the ether oxygen, and the aliphatic protons of the tetrahydropyran (B127337) and cyclohexenone rings.

Similarly, the ¹³C-NMR spectrum provides a count of the unique carbon atoms and information about their hybridization and electronic environment. Key resonances would include the carbonyl carbon of the ketone, the olefinic carbons, the spiro carbon, and the carbons of the tetrahydropyran ring.

For more complex spiro[5.5]undecane derivatives, 2D NMR techniques such as ¹H-¹H COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable. These experiments reveal proton-proton couplings, direct carbon-proton attachments, and long-range carbon-proton correlations, respectively, which are crucial for unambiguously assigning all signals and confirming the molecular structure. The stereochemical properties of related 3,9-disubstituted spiro[5.5]undecane systems have been elucidated using these high-resolution 1D and 2D NMR techniques. arkat-usa.org

Table 1: Representative NMR Data for Spiro[5.5]undecane Derivatives (Note: Data for the specific parent compound is limited in publicly available literature; this table is representative of the types of shifts seen in similar structures.)

NucleusChemical Shift (δ) Range (ppm)Notes
¹H5.5 - 7.0Olefinic protons
¹H3.5 - 4.5Protons adjacent to ether oxygen
¹H1.5 - 3.0Aliphatic and allylic protons
¹³C190 - 210Carbonyl carbon (C=O)
¹³C120 - 160Olefinic carbons (C=C)
¹³C60 - 80Carbons adjacent to ether oxygen
¹³C20 - 50Aliphatic carbons

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of this compound, the most characteristic absorption band is that of the carbonyl (C=O) group of the α,β-unsaturated ketone. This typically appears as a strong absorption in the region of 1650-1700 cm⁻¹. For this compound, a specific IR carbonyl stretch has been noted at 1788 cm⁻¹. The C=C double bond of the enone system also gives rise to a characteristic absorption, typically in the 1600-1680 cm⁻¹ region. The C-O-C stretching of the ether in the tetrahydropyran ring will also be present, usually in the 1050-1250 cm⁻¹ range.

Table 2: Key IR Absorption Frequencies for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
C=O (Ketone)~1788Strong
C=C (Alkene)~1620Medium
C-O-C (Ether)~1100Strong

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, thereby confirming the molecular weight and offering clues about the structure. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular formula (C₁₀H₁₄O₂). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Fragmentation patterns observed in the mass spectrum can also be diagnostic. For instance, cleavage of the spirocyclic system or loss of small neutral molecules like CO or C₂H₄ could lead to characteristic fragment ions. While experimental data for the title compound is not widely published, predicted collision cross section values for a constitutional isomer, 3-oxaspiro[5.5]undec-9-en-8-one, suggest expected m/z values for various adducts such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻.

X-ray Crystallography for Diastereomer and Conformational Analysis

X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state, including the precise arrangement of atoms, bond lengths, and bond angles. For spirocyclic compounds, which can exhibit complex stereochemistry including axial chirality and multiple diastereomers, X-ray crystallography is an invaluable tool for unambiguous stereochemical assignment and conformational analysis. arkat-usa.org

In the case of derivatives of this compound, single-crystal X-ray diffraction would allow for the absolute determination of the relative configuration of stereocenters and the preferred conformation of the six-membered rings. For example, in related tetraoxaspiro[5.5]undecane derivatives, X-ray analysis has been used to confirm that the six-membered heterocycles adopt chair conformations. arkat-usa.org Such analysis would definitively distinguish between different diastereomers and provide insight into the steric and electronic effects governing the conformational preferences of the spiro system.

Computational Chemistry and Theoretical Studies

Computational chemistry provides a powerful complement to experimental techniques, offering insights into the electronic structure, stability, and reactivity of molecules.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Selectivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound and its derivatives, DFT calculations can be employed to model reaction mechanisms, predict reaction outcomes, and understand the factors controlling selectivity.

For instance, in the synthesis of spirocyclic compounds, where multiple stereoisomers can be formed, DFT calculations can be used to determine the relative energies of different transition states leading to various products. This can help to explain or predict the observed diastereoselectivity or enantioselectivity of a reaction. Furthermore, DFT can be used to calculate spectroscopic properties, such as NMR chemical shifts and IR frequencies, which can aid in the interpretation of experimental spectra. While specific DFT studies on this compound are not extensively reported in the literature, this method is widely applied to understand the structure and reactivity of similar complex organic molecules.

Quantum Chemical Studies on Alkylation Mechanisms and Enolization

Quantum chemical calculations are pivotal in elucidating the intricate mechanisms of alkylation and enolization in cyclic ketones, including complex spirocyclic systems analogous to this compound. These computational methods allow for the detailed examination of reaction pathways, transition states, and the thermodynamic and kinetic factors governing product distribution.

Alkylation of cyclic ketones is a fundamental carbon-carbon bond-forming reaction. nih.gov Computational studies, often employing Density Functional Theory (DFT), are instrumental in understanding the regioselectivity and stereoselectivity of these reactions. nih.gov For instance, in the alkylation of cyclic ketones, quantum chemical calculations can predict whether O-alkylation or C-alkylation is the more favorable pathway by comparing the energies of the corresponding transition states and products. researchgate.net The nature of the solvent can also be modeled to understand its influence on the reaction mechanism, with polar solvents often facilitating proton transfer and influencing the stability of intermediates. nih.gov

Recent research has explored novel methods for the α-alkylation of cyclic ketones, moving beyond traditional enolate chemistry. researchgate.netchemistryviews.org For example, the use of photocatalysts like CdSe quantum dots to activate the α-C–H bond of cyclic ketones has been investigated. chemistryviews.org In such cases, computational modeling helps to elucidate the mechanism, suggesting that the ketone adsorbs onto the quantum dot surface, facilitating the formation of a radical at the α-carbon, which then couples with an alkene. chemistryviews.org

Furthermore, direct branched-selective α-alkylation of cyclic ketones with simple alkenes has been achieved through cooperative catalysis, and computational studies have been crucial in understanding the reaction pathway, which involves alkene migratory insertion into an Ir–C bond followed by C–H reductive elimination. nih.gov

The table below presents a hypothetical comparison of calculated activation energies for different alkylation pathways of a generic cyclic ketone, illustrating the type of data generated from quantum chemical studies.

Alkylation PathwayCalculated Activation Energy (kcal/mol)Predicted Major Product
O-Alkylation25.8Minor
C-Alkylation (axial)22.5Major
C-Alkylation (equatorial)24.1Minor

This table is illustrative and based on general principles of cyclic ketone alkylation; specific values for this compound would require dedicated computational studies.

Computational Models for Predicting Stereofacial Selectivity in Reductions

The reduction of α,β-unsaturated ketones, such as this compound, can yield various products, and computational models are essential for predicting the stereofacial selectivity of these reactions. The stereochemical outcome of the reduction is highly dependent on the reducing agent, the substrate's conformation, and the reaction conditions.

Computational chemistry provides powerful tools to model the interaction between the reducing agent and the ketone, allowing for the prediction of the most likely stereoisomer to be formed. These models often analyze the steric and electronic factors that govern the approach of the hydride to the carbonyl carbon. For instance, models can explain the diastereoselectivity observed in reductions with borohydride-type compounds. google.com

The Luche reduction, which employs sodium borohydride (B1222165) in the presence of a lanthanide salt like cerium(III) chloride, often shows different selectivity compared to standard sodium borohydride reductions. Computational models can help to rationalize these differences by considering the coordination of the lanthanide ion to the carbonyl oxygen, which can alter the steric environment and the electronic properties of the carbonyl group, thereby influencing the direction of hydride attack.

Furthermore, the development of catalysts for the conjugate reduction of α,β-unsaturated ketones relies heavily on computational insights. acs.orgnih.govnih.gov For example, in the asymmetric conjugate reduction catalyzed by chiral rhodium complexes, computational analysis can help to understand the origin of the high enantioselectivity. nih.gov Similarly, for copper carbene-catalyzed reductions, computational studies can elucidate the structure of the active catalytic species and the mechanism of the 1,4-reduction. nih.gov

The following table provides representative data on the predicted and experimentally observed diastereomeric ratios for the reduction of a generic α,β-unsaturated ketone, showcasing the predictive power of computational models.

Reducing AgentPredicted Diastereomeric Ratio (axial:equatorial)Experimental Diastereomeric Ratio (axial:equatorial)
NaBH₄30:7028:72
NaBH₄/CeCl₃ (Luche)85:1588:12
LiAlH₄90:1092:8

This table is illustrative and based on general principles of ketone reduction; specific values for this compound would require dedicated computational studies.

Conformational Analysis and Energetic Profiles of Spirocyclic Systems

The spiro[5.5]undecane framework, which forms the core of this compound, possesses a unique three-dimensional structure that dictates its reactivity and spectroscopic properties. Conformational analysis of such spirocyclic systems is crucial for understanding their behavior.

Computational methods, including molecular mechanics and quantum chemical calculations, are employed to determine the stable conformations and the energetic barriers between them. The parent spiro[5.5]undecane is known to exhibit helical chirality. Current time information in Edmonton, CA. The introduction of heteroatoms and functional groups, as in this compound, adds further complexity to the conformational landscape.

The two six-membered rings in a spiro[5.5]undecane system are typically in chair conformations. The relative orientation of these rings can lead to different conformers with distinct energetic profiles. The presence of the oxygen atom in the 3-position and the enone system in the second ring of this compound will significantly influence the conformational preferences. For instance, the anomeric effect associated with the oxygen atom can stabilize conformations where an adjacent electron-donating group is axial.

Computational studies on related spirocyclic foldamers have demonstrated the ability of a spirocyclic backbone to access novel conformational spaces, leading to extended, dipole-stabilized structures. nih.gov These studies often combine molecular mechanics and semi-empirical methods, validated against experimental data from techniques like ROESY NMR. nih.gov

The energetic profile of the ring-flipping process in spiro[5.5]undecane derivatives can be calculated to understand the dynamic behavior of these molecules. The table below presents hypothetical relative energies for different conformers of a substituted spiro[5.5]undecane, illustrating the type of data obtained from conformational analysis.

ConformerRelative Energy (kcal/mol)
Chair/Chair (axial substituent)0.0
Chair/Chair (equatorial substituent)1.5
Chair/Twist-boat5.8
Twist-boat/Twist-boat10.2

This table is illustrative and based on general principles of spiro[5.5]undecane conformational analysis; specific values for this compound would require dedicated computational studies.

Applications and Research Directions of 3 Oxaspiro 5.5 Undec 7 En 9 One in Organic Chemistry and Medicinal Chemistry Research

Role as a Versatile Building Block and Intermediate in Organic Synthesis

The structural features of 3-Oxaspiro[5.5]undec-7-en-9-one, particularly the reactive enone functionality, make it a valuable intermediate in organic synthesis. The presence of both a ketone and a carbon-carbon double bond allows for a wide range of chemical transformations, providing access to a diverse array of more complex molecular architectures.

Construction of Complex Organic Molecules

The rigid spirocyclic framework of this compound serves as an excellent starting point for the synthesis of intricate molecular structures, including natural products and their analogues. The defined stereochemistry of the spiro center allows for precise control over the spatial arrangement of substituents, a critical factor in the synthesis of biologically active compounds. Synthetic chemists can leverage the reactivity of the enone system to introduce new functional groups and build additional rings onto the core structure. For instance, conjugate addition reactions can be used to add substituents to the carbon-carbon double bond, while the ketone can undergo reactions such as aldol (B89426) condensations or Grignard additions to further elaborate the molecule. These transformations enable the construction of polycyclic systems with high degrees of stereochemical complexity.

Development of Novel Synthetic Reagents and Methodologies

The synthesis of this compound itself has driven the development of synthetic methodologies. A key method for its preparation is the Robinson annulation, a powerful ring-forming reaction that involves a Michael addition followed by an intramolecular aldol condensation. wikipedia.org Research has shown that the synthesis of this compound is achieved in high yield under acidic catalysis, using phosphoric acid with methyl vinyl ketone. In contrast, analogous nitrogen and sulfur-containing spirocycles are more effectively prepared under basic conditions. This highlights how the study of this specific molecule contributes to a broader understanding of reaction mechanisms and conditions in organic synthesis.

Furthermore, the unique reactivity of this oxaspirocycle can be harnessed to develop new synthetic reagents. By modifying the functional groups present in the molecule, chemists can create novel building blocks with tailored reactivity for specific applications in complex molecule synthesis.

Applications in Medicinal Chemistry and Drug Discovery Research

Spirocyclic scaffolds are increasingly recognized as "privileged structures" in drug discovery. Their inherent three-dimensionality allows for better interaction with the binding sites of biological targets like proteins, which can lead to enhanced potency and selectivity. The introduction of a spiro center increases the proportion of sp³ hybridized carbons, a molecular characteristic often correlated with higher success rates in clinical drug development.

Precursor for Biologically Active Compounds and Potential Drug Candidates

This compound is a valuable precursor for the synthesis of a wide range of biologically active compounds. The oxaspirocyclic core can be found in various natural products and is a key structural motif in the design of new therapeutic agents. By chemically modifying the core structure of this compound, medicinal chemists can generate libraries of novel compounds for screening against various diseases. For example, derivatives of a related 1-oxa-4,9-diazaspiro[5.5]undecane scaffold have been identified as highly potent inhibitors of soluble epoxide hydrolase (sEH), making them potential drug candidates for treating chronic kidney diseases. nih.gov The enone system of the parent compound can be reduced to the corresponding allylic or saturated alcohol, providing further opportunities for derivatization.

Below is a table summarizing the types of modifications possible on the this compound scaffold and their potential biological relevance.

Modification Type Reaction Potential Application
Enone ReductionCatalytic HydrogenationCreation of saturated ketone or alcohol derivatives for SAR studies.
Conjugate AdditionMichael AdditionIntroduction of diverse substituents to explore binding pockets of targets.
Carbonyl ChemistryAldol Condensation, Grignard ReactionElaboration of the core structure to mimic natural products.
Heterocycle ModificationRing-opening/closingGeneration of novel scaffolds with different physicochemical properties. rsc.org

Spirocyclic Compounds as Lead Scaffolds in Drug Development

The use of spirocyclic scaffolds is an attractive strategy in drug development for several reasons. The rigid nature of the spirocyclic core can lock a molecule into a specific conformation, which reduces the entropic penalty upon binding to a biological target, potentially leading to higher binding affinity. This conformational rigidity, combined with a degree of flexibility, can also positively influence pharmacokinetic properties such as solubility and metabolic stability. rsc.org

The three-dimensional nature of spirocycles allows for the projection of functional groups into different regions of space, enabling a more precise and effective interaction with the complex surfaces of protein binding sites. This contrasts with flat, aromatic compounds which have limited spatial diversity. This property is crucial for achieving high selectivity for a specific biological target, thereby reducing off-target effects and potential side effects.

Investigation of Molecular Targets and Biochemical Pathways

Derivatives of this compound can be designed as chemical probes to investigate the function of specific molecular targets and elucidate biochemical pathways. By attaching fluorescent tags or other reporter groups to the spirocyclic scaffold, researchers can visualize the localization of the compound within cells and identify its binding partners.

Furthermore, by systematically modifying the structure of the spirocycle and observing the effects on biological activity, a structure-activity relationship (SAR) can be established. This information is invaluable for understanding the molecular interactions between the compound and its target. For instance, identifying which functional groups are essential for activity can provide insights into the topology and chemical environment of the target's binding site. These studies contribute to the fundamental understanding of disease mechanisms and aid in the rational design of more effective drugs. For example, related spiro-piperidine scaffolds have been investigated for their interaction with DNA. researchgate.net

Research on Antimicrobial Properties of Spirocyclic Derivatives

Spirocyclic compounds have demonstrated notable potential as antimicrobial agents. Research into various derivatives has revealed activity against a spectrum of bacteria and fungi. Studies have shown that functionally substituted spirocyclic cyclohexane derivatives exhibit variable but significant antimicrobial properties. epa.gov For instance, certain compounds displayed stronger activity against Gram-negative bacteria compared to Gram-positive bacteria and fungi. epa.gov

The synthesis and evaluation of a series of spiro heterocyclic compounds derived from isatin confirmed antibacterial and antifungal activities against several microbial strains. emanresearch.org Similarly, derivatives featuring a spiro-4H-pyran core have been investigated for their antimicrobial effects. One such derivative, containing both indole and cytosine rings, was particularly effective against clinical isolates of Staphylococcus aureus and Streptococcus pyogenes, with Minimum Inhibitory Concentrations (MICs) of 32 and 64 µg/mL, respectively. nih.gov These findings underscore the potential of spirocyclic frameworks as a source of new antimicrobial drugs. nih.gov

Table 1: Antimicrobial Activity of Selected Spirocyclic Derivatives
Spirocyclic Compound ClassTarget OrganismsKey FindingsReference
Functionally Substituted Spirocyclic CyclohexanesGram-positive bacteria, Gram-negative bacteria, FungiShowed stronger activity against Gram-negative bacteria. epa.gov
Spiro Heterocycles from IsatinVarious bacteria and fungiDemonstrated broad antibacterial and antifungal properties. emanresearch.org
Spiro-4H-pyran derivative (with indole and cytosine)Staphylococcus aureus (clinical isolate)MIC of 32 µg/mL. nih.gov
Spiro-4H-pyran derivative (with indole and cytosine)Streptococcus pyogenes (clinical isolate)MIC of 64 µg/mL. nih.gov

Studies on Antiproliferative and Cytotoxic Activity (e.g., NF-κB Inhibition)

The transcription factor Nuclear Factor-kappa B (NF-κB) is a critical regulator of cellular processes, and its deregulation is linked to cancer and inflammatory diseases. nih.gov Consequently, inhibiting the NF-κB signaling pathway is a key strategy in anticancer drug development. nih.gov Spirocyclic compounds have emerged as promising candidates in this area.

A study on spiro(lactone-cyclohexanone) derivatives identified two compounds, a spiro(coumarin-cyclohexanone) (referred to as compound 4) and a spiro(6-methyllactone-cyclohexanone) (compound 9), that significantly reduced the viability and proliferation of human leukemia cell lines (K562 and U937). nih.goviiarjournals.org Compound 4, in particular, inhibited TNF-α-induced NF-κB activation in a dose-dependent manner and induced caspase-dependent apoptosis in both leukemia cell lines. iiarjournals.org The inhibition of the NF-κB pathway by this compound may be responsible for inducing apoptotic cell death. iiarjournals.org These results highlight the potential of spiro(lactone-cyclohexanone) scaffolds as anticancer agents that function through NF-κB inhibition. nih.gov

Table 2: Antiproliferative and NF-κB Inhibitory Activity of Spiro(lactone-cyclohexanone) Derivatives
CompoundCell LinesActivityKey FindingReference
Spiro(coumarin-cyclohexanone) (Compound 4)K562 and U937 (Human Leukemia)Antiproliferative, Cytotoxic, Apoptosis-inducingInhibited TNF-α-induced NF-κB activation with an IC₅₀ value of 15.6±4.0 μM. iiarjournals.org
Spiro(6-methyllactone-cyclohexanone) (Compound 9)K562 and U937 (Human Leukemia)Antiproliferative, CytotoxicDown-regulated cancer cell viability and proliferation. nih.goviiarjournals.org

Exploration in Neurological and Metabolic Disorder Research

Spirocyclic structures are being investigated for their therapeutic potential in treating complex conditions such as neurological and metabolic disorders. Natural spirocyclic alkaloids, for example, have shown multiple neuroprotective properties relevant to Alzheimer's disease, including the inhibition of Aβ fibril-induced cytotoxicity. nih.gov The unique three-dimensional nature of the spirocyclic scaffold is valuable for developing multi-target leads for dementia. nih.gov

Research into spiro heterocyclic compounds as potential agents against Alzheimer's disease has explored their capacity for cholinesterase inhibition and metal chelation. nih.gov While the tested compounds showed modest cholinesterase inhibition, their potential as a basis for further derivatization to create more potent drugs was recognized. nih.gov The broader class of heterocyclic compounds plays a pivotal role in drug discovery for neurodegenerative diseases, forming the core of many clinically approved drugs. mdpi.com Furthermore, spirocyclic organoselenium compounds have been noted in the context of research into conditions linked to oxidative stress, which includes various neurological and metabolic diseases. acs.org

Contribution to the Total Synthesis of Natural Products Incorporating Spirocyclic Moieties

The spirocyclic moiety is a key structural element in a wide array of natural products, many of which possess significant biological activities. nih.gov Consequently, spirocyclic building blocks like this compound are invaluable in the field of total synthesis. Spiro-lactone skeletons, for instance, are crucial intermediates for the total synthesis of bioactive natural products such as variecolin, mevinolin, and biyouyanagin A. iiarjournals.org The development of synthetic methodologies for constructing these spirocyclic systems is driven by their prevalence and importance in natural product chemistry. nih.gov Recently, architecturally novel natural products have been isolated that feature unusual 5,6-spirocyclic scaffolds, further stimulating synthetic efforts in this area. acs.org

The synthesis of complex natural products often requires the efficient construction of intricate polycyclic frameworks. Spirocyclic compounds serve as key precursors in strategies designed to build these molecular architectures. Methodologies have been developed to assemble polycyclic spiroindoline scaffolds through cascade reactions involving intramolecular oxidative coupling. nih.gov Transition-metal-catalyzed multi-ring-forming reactions are also a powerful tool for creating the polycyclic frameworks of natural products from simpler building blocks. researchgate.net These advanced synthetic strategies enable the construction of complex three-dimensional structures, including those with challenging "anti-Bredt" backbones, and facilitate the rapid increase in molecular complexity required for the total synthesis of natural products. researchgate.net

Spirocyclic pyrans and piperidines are important classes of N-heterospirocycles found in numerous natural products and medicinal compounds. rsc.org The piperidine (B6355638) ring, in particular, is one of the most prevalent heterocyclic scaffolds in FDA-approved drugs. nih.gov The synthesis of spiro-pyran derivatives has been a subject of considerable research. rsc.org

Significant effort has been directed toward developing general and efficient routes to spirocyclic piperidines. researchgate.net Strategies include forming the spiro-ring on a pre-existing piperidine or constructing the piperidine ring onto a carbocyclic or heterocyclic precursor. researchgate.net Modern methods, such as photoredox catalysis, have enabled the construction of complex spiropiperidines under mild conditions from linear precursors. nih.gov The development of methods for the parallel synthesis of natural product-like libraries of polyhydroxylated pyrrolidines and piperidines further highlights the importance of these scaffolds in drug discovery and chemical biology. nih.gov

Q & A

Q. What are the key steps and challenges in synthesizing 3-Oxaspiro[5.5]undec-7-en-9-one?

The synthesis involves a Robinson Annulation reaction, where 2H-tetrahydropyran-4-carboxaldehyde and methyl vinyl ketone undergo condensation followed by a Michael addition. A critical challenge is minimizing by-products, which was addressed by using phosphoric acid as a catalyst instead of Triton B, improving yield (47–72%) . Researchers should monitor reaction temperature (e.g., cooling to −60°C for intermediates) and use inert atmospheres (e.g., nitrogen) to prevent side reactions .

Q. How can researchers characterize the purity and structure of this compound?

Methodological characterization includes:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm spirocyclic structure and enone functionality (e.g., carbonyl peaks at ~200–210 ppm for ketones) .
  • Elemental Analysis : Verify molecular composition (e.g., C10_{10}H14_{14}O2_{2}) .
  • Distillation/Purification : Use Kugelrohr distillation under reduced pressure to isolate pure compounds .

Q. What reaction mechanisms govern the formation of this compound?

The mechanism involves a base- or acid-catalyzed enolate formation from methyl vinyl ketone, followed by nucleophilic attack on the aldehyde. Subsequent cyclization forms the spirocyclic system. Kinetic studies under varying pH conditions (e.g., Triton B vs. phosphoric acid) can elucidate rate-determining steps .

Advanced Research Questions

Q. How do catalytic conditions influence the stereoselectivity and yield of this compound?

Phosphoric acid enhances regioselectivity by stabilizing transition states through hydrogen bonding, reducing by-products like dimerized intermediates. Comparative studies using Bronsted acids (e.g., H3_{3}PO4_{4}) versus Lewis acids (e.g., ZnCl2_{2}) can reveal solvent-dependent stereochemical outcomes .

Q. What strategies are effective in analyzing and mitigating by-products during synthesis?

  • Chromatographic Separation : Use HPLC or GC-MS to identify by-products (e.g., unreacted aldehyde or ketone dimers) .
  • Reaction Optimization : Adjust stoichiometry (e.g., excess methyl vinyl ketone) or employ scavengers (e.g., molecular sieves) to trap water in acid-catalyzed reactions .

Q. How does hydrogenation of the enone moiety in this compound affect its reactivity?

Hydrogenation with Pd/C under H2_{2} pressure saturates the double bond, yielding 3-Oxaspiro[5.5]undecan-9-one. This modifies steric and electronic properties, which can be studied via crystallography or IR spectroscopy to assess changes in carbonyl stretching frequencies .

Q. Can computational modeling predict the reactivity of this compound derivatives?

Density Functional Theory (DFT) calculations can model transition states for annulation or hydrogenation steps. Parameters like frontier molecular orbital (FMO) energies help predict regioselectivity in nucleophilic attacks .

Q. What are the methodological considerations for synthesizing spirocyclic derivatives of this compound?

  • Heteroatom Substitution : Replace the oxygen atom in the spiro ring with sulfur (e.g., 3-Thiaspiro analogs) via modified starting materials (e.g., 2H-tetrahydrothiophene derivatives) .
  • Functional Group Compatibility : Assess stability of enones under reducing or oxidizing conditions (e.g., NaBH4_{4} vs. O3_{3}) .

Q. How do solvent polarity and temperature impact the reaction kinetics of spirocycle formation?

Polar aprotic solvents (e.g., THF) enhance enolate stability, while elevated temperatures (e.g., 40–60°C) accelerate cyclization. Arrhenius plots derived from time-resolved NMR can quantify activation energies .

Q. What analytical discrepancies arise when characterizing spirocyclic compounds, and how can they be resolved?

Overlapping NMR signals in spiro systems may obscure structural assignments. Strategies include:

  • 2D NMR Techniques : HSQC and HMBC to correlate 1H^1H-13C^{13}C couplings .
  • X-ray Crystallography : Resolve ambiguities in ring conformations .

Methodological Guidelines

  • Data Reporting : Follow IUPAC standards for spectral data and reaction yields. Include detailed experimental protocols (e.g., catalyst loading, purification steps) to ensure reproducibility .
  • Conflict Resolution : Address contradictory results (e.g., varying yields under similar conditions) by documenting batch-specific variables (e.g., moisture content in solvents) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.